5-(4-chlorophenyl)-N-(8-propoxyquinolin-5-yl)-1,2-oxazole-3-carboxamide
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Overview
Description
5-(4-chlorophenyl)-N-(8-propoxyquinolin-5-yl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-N-(8-propoxyquinolin-5-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the quinoline moiety: This step may involve coupling reactions such as Suzuki or Heck coupling.
Attachment of the chlorophenyl group: This can be done using electrophilic aromatic substitution or other suitable methods.
Final assembly: The final compound is obtained by coupling the intermediate products under specific conditions, often involving catalysts and solvents.
Industrial Production Methods
Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity. This may include:
- Use of continuous flow reactors for better control of reaction conditions.
- Implementation of green chemistry principles to minimize waste and environmental impact.
- Scale-up processes to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-N-(8-propoxyquinolin-5-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to modify the functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-N-(8-propoxyquinolin-5-yl)-1,2-oxazole-3-carboxamide involves interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide
- N-(8-propoxyquinolin-5-yl)-1,2-oxazole-3-carboxamide
- 5-(4-chlorophenyl)-N-(quinolin-5-yl)-1,2-oxazole-3-carboxamide
Uniqueness
5-(4-chlorophenyl)-N-(8-propoxyquinolin-5-yl)-1,2-oxazole-3-carboxamide is unique due to the presence of both the chlorophenyl and propoxyquinolin moieties, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C22H18ClN3O3 |
---|---|
Molecular Weight |
407.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-N-(8-propoxyquinolin-5-yl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C22H18ClN3O3/c1-2-12-28-19-10-9-17(16-4-3-11-24-21(16)19)25-22(27)18-13-20(29-26-18)14-5-7-15(23)8-6-14/h3-11,13H,2,12H2,1H3,(H,25,27) |
InChI Key |
KWZADVXUBHEOTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C2C(=C(C=C1)NC(=O)C3=NOC(=C3)C4=CC=C(C=C4)Cl)C=CC=N2 |
Origin of Product |
United States |
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